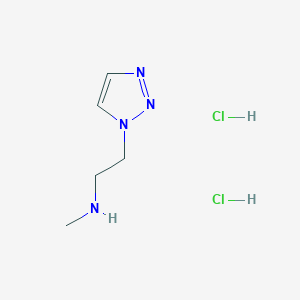

![molecular formula C19H24N4 B2508274 N-(丁-2-基)-2,5-二甲基-3-(4-甲苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890639-16-4](/img/structure/B2508274.png)

N-(丁-2-基)-2,5-二甲基-3-(4-甲苯基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

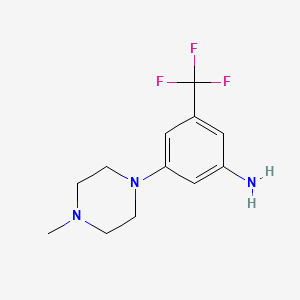

The compound "N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb). The design and synthesis of these compounds involve the introduction of various substituents to enhance their activity and selectivity. The related compounds in the provided studies include 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stability .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines involves the introduction of phenyl groups and a variety of alkyl, aryl, and heteroaryl substituents. The most effective analogues for anti-mycobacterial activity contained a 3-(4-fluoro)phenyl group. The synthesis process is likely to involve multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the attachment of the phenyl groups and the final substituents. The synthesis of these compounds is designed to optimize their biological activity against M.tb .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with various substituents that influence the compound's biological activity and physicochemical properties. Although the provided data does not include the exact structure of "N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine", it can be inferred that the structure would be similar to the described compounds with specific substituents influencing its inclination and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives are crucial for achieving the desired biological activity. The introduction of substituents such as the 3-(4-fluoro)phenyl group and various alkyl or aryl groups requires selective and controlled chemical reactions to ensure the correct placement and orientation of these groups. The reactions must be carried out under conditions that preserve the integrity of the pyrazolo[1,5-a]pyrimidine core while allowing for the introduction of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and ability to interact with biological targets. The compounds with potent anti-mycobacterial activity exhibited good mouse/human liver microsomal stabilities, which is an important factor for their potential as therapeutic agents. The inclination of the phenyl rings in related compounds suggests that the steric and electronic properties of the substituents play a significant role in the compound's overall properties .

科学研究应用

合成与表征

该化合物是通过各种化学反应合成的,这些反应通常涉及在特定条件下不同前体的环缩合。例如,研究探索了吡唑并[1,5-a]嘧啶及其衍生物的合成,突出了该化合物的结构和化学性质。微波辐射环缩合等技术已被用于制备具有潜在杀虫和抗菌性能的化合物 (Deohate & Palaspagar, 2020)。类似地,已经报道了合成新的吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶用于制备四杂环系统,证明了该化合物在生成新型化学实体方面的多功能性 (El-Essawy, 2010)。

生物活性

大量研究致力于探索吡唑并[1,5-a]嘧啶衍生物的生物活性。这包括对它们的抗菌、抗癌和酶抑制潜力的研究。例如,源自吡唑并[1,5-a]嘧啶的化合物已被评估其对特定癌细胞系的抗癌活性,发现一些化合物具有有效的抑制作用 (Abdellatif et al., 2014)。另一项研究重点是合成和评估新的吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂,表明该化合物在开发新的治疗剂方面的潜力 (Rahmouni et al., 2016)。

抗菌应用

吡唑并[1,5-a]嘧啶衍生物的抗菌潜力也是一个备受关注的课题。研究已经合成并测试了这些化合物对各种菌株的功效,其中一些表现出显着的抗菌性能。这表明它们可能用于开发新的抗菌剂 (Sirakanyan et al., 2021)。

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Therefore, the future directions for “N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its optical applications and potential uses in medicinal chemistry.

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often designed to target specific proteins or enzymes in the body, such as protein kinases

Mode of Action

The mode of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. Generally, these compounds can inhibit the activity of their targets, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by pyrazolo[1,5-a]pyrimidines depend on their specific targets. For example, if a compound targets a protein kinase, it could affect signaling pathways that regulate cell growth and division

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly affect its bioavailability and therapeutic effects . These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiology

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, a compound that inhibits a protein kinase could potentially slow down cell growth and division

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body

属性

IUPAC Name |

N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGWVAWUKGEBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

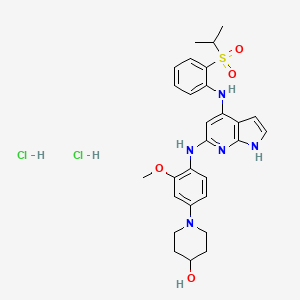

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

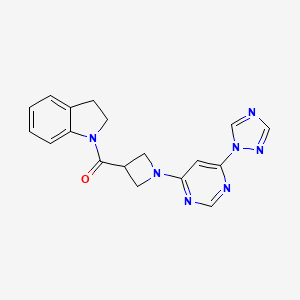

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

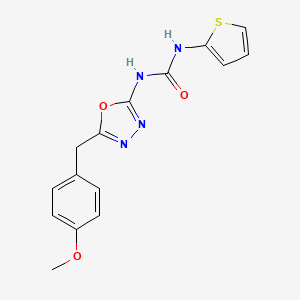

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)